molecular formula C9H10ClF2N B13913667 rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13913667
M. Wt: 205.63 g/mol
InChI Key: IMYLOCHFFLYHPS-SOWVLMPRSA-N
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Description

rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with a difluorophenyl group and an amine group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a substitution reaction, where a suitable precursor reacts with a difluorobenzene derivative.

    Amination: The amine group is introduced through an amination reaction, where an appropriate amine precursor reacts with the cyclopropane intermediate.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, such as a hydrofluorophenyl group.

    Substitution: The compound can participate in substitution reactions, where the difluorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Hydrofluorophenyl derivatives

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(3,4-Difluorophenyl)ethan-1-amine hydrochloride
  • 2-(3,4-Difluorophenyl)cyclopropan-1-amine

Uniqueness

rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a difluorophenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m1./s1

InChI Key

IMYLOCHFFLYHPS-SOWVLMPRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.Cl

Origin of Product

United States

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